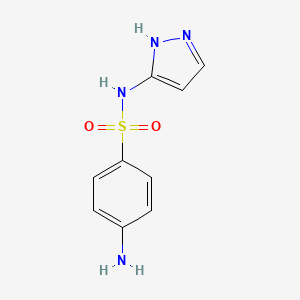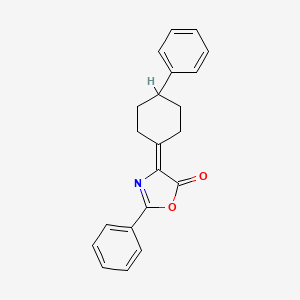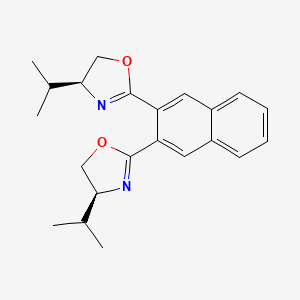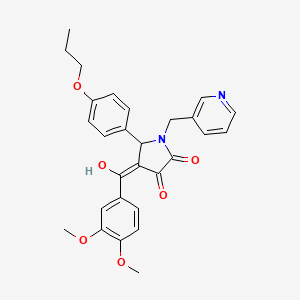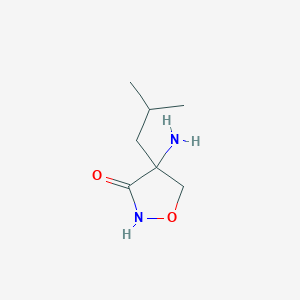![molecular formula C25H37O2P B12890078 Dimethyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12890078.png)
Dimethyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine is a specialized organophosphorus compound known for its unique structural features and reactivity. This compound is characterized by the presence of two dimethyl groups, three isopropyl groups, and two methoxy groups attached to a biphenyl backbone, with a phosphine group at the 2-position. It is widely used in various chemical reactions, particularly in catalysis and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine typically involves the following steps:
-
Formation of the Biphenyl Backbone: : The biphenyl backbone is synthesized through a Suzuki-Miyaura coupling reaction between a halogenated biphenyl derivative and an arylboronic acid. This reaction is catalyzed by palladium complexes and requires a base such as potassium carbonate in a solvent like toluene or ethanol.
-
Introduction of Isopropyl Groups: : The triisopropyl groups are introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
-
Methoxylation: : The methoxy groups are added through a nucleophilic substitution reaction using methanol and a strong base like sodium hydride.
-
Phosphination: : The final step involves the introduction of the phosphine group. This is achieved by reacting the biphenyl derivative with a phosphine reagent such as dimethylphosphine in the presence of a catalyst like nickel or palladium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : Dimethyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine can undergo oxidation reactions to form phosphine oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
-
Reduction: : This compound can be reduced to form phosphine hydrides using reducing agents like lithium aluminum hydride.
-
Substitution: : It participates in nucleophilic substitution reactions, where the phosphine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in ether solvents under inert atmosphere.
Substitution: Halides, alkoxides; reactions often require polar aprotic solvents like dimethylformamide and elevated temperatures.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine has a wide range of applications in scientific research:
-
Chemistry: : It is used as a ligand in transition metal catalysis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. Its bulky structure provides steric hindrance, enhancing the selectivity and efficiency of these reactions.
-
Biology: : This compound is explored for its potential in bioconjugation reactions, where it can be used to modify biomolecules with phosphine groups, aiding in the study of protein interactions and functions.
-
Medicine: : Research is ongoing into its use in drug development, particularly in the synthesis of complex organic molecules that can serve as pharmaceutical intermediates.
-
Industry: : It is employed in the production of fine chemicals and materials, including polymers and advanced materials with specific electronic properties.
Wirkmechanismus
The mechanism by which Dimethyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine exerts its effects is primarily through its role as a ligand in catalysis. The phosphine group coordinates with transition metals, forming complexes that facilitate various chemical transformations. The bulky substituents on the biphenyl backbone provide steric protection, enhancing the stability and selectivity of the catalytic species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in catalysis, but lacks the steric bulk provided by the isopropyl groups.
Tris(2,4,6-trimethoxyphenyl)phosphine: Similar in having methoxy groups, but differs in the substitution pattern and overall bulkiness.
Di-tert-butylphosphine: Another bulky phosphine ligand, but with tert-butyl groups instead of isopropyl groups.
Uniqueness
Dimethyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine is unique due to its combination of steric bulk and electronic properties. The triisopropyl groups provide significant steric hindrance, which is beneficial in selective catalysis, while the methoxy groups influence the electronic properties, making it a versatile ligand in various chemical reactions.
This compound’s unique structure and properties make it a valuable tool in both academic research and industrial applications, contributing to advancements in catalysis, material science, and pharmaceuticals.
Eigenschaften
Molekularformel |
C25H37O2P |
|---|---|
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-dimethylphosphane |
InChI |
InChI=1S/C25H37O2P/c1-15(2)18-13-19(16(3)4)23(20(14-18)17(5)6)24-21(26-7)11-12-22(27-8)25(24)28(9)10/h11-17H,1-10H3 |
InChI-Schlüssel |
DLUYIYUGGDGPDG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C)C)OC)OC)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




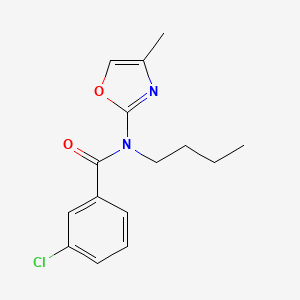

![8-Quinolinol, 7-[(4,5-dihydro-3-phenyl-5-isoxazolyl)methyl]-](/img/structure/B12890013.png)
![4,5,6,7-Tetrahydroisoxazolo[5,4-b]pyridine](/img/structure/B12890017.png)
